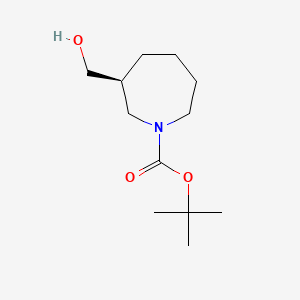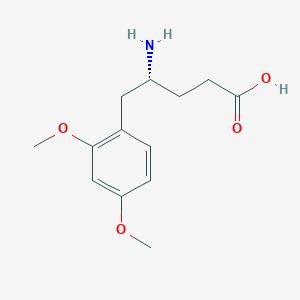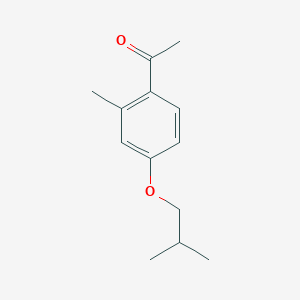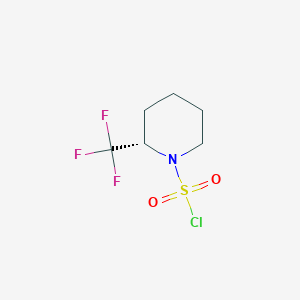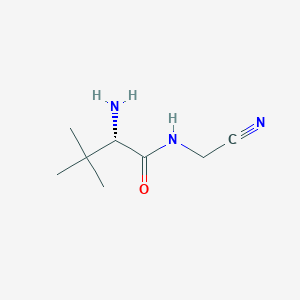
Calcium;bromide;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bromide hydrate is a chemical compound with the formula CaBr₂·xH₂O, where x represents the number of water molecules associated with each calcium bromide molecule. This compound is typically found in its dihydrate form (CaBr₂·2H₂O) and is known for its high solubility in water. It appears as a white crystalline powder and is used in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium bromide hydrate can be synthesized through the reaction of calcium oxide or calcium carbonate with hydrobromic acid. The reaction typically proceeds as follows: [ \text{CaO} + 2\text{HBr} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} ] Alternatively, calcium carbonate can be used: [ \text{CaCO}_3 + 2\text{HBr} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, calcium bromide hydrate is often produced by reacting calcium oxide or calcium carbonate with bromine in the presence of a reducing agent such as formic acid or formaldehyde . The process involves the following reaction: [ \text{CaO} + \text{Br}_2 + \text{HCOOH} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Análisis De Reacciones Químicas
Types of Reactions
Calcium bromide hydrate undergoes several types of chemical reactions, including:
Oxidation: When heated strongly in air, calcium bromide reacts with oxygen to form calcium oxide and bromine[ 2\text{CaBr}_2 + \text{O}_2 \rightarrow 2\text{CaO} + 2\text{Br}_2 ]
Substitution: It can react with sodium hydroxide to form calcium hydroxide and sodium bromide[ \text{CaBr}_2 + 2\text{NaOH} \rightarrow \text{Ca(OH)}_2 + 2\text{NaBr} ]
Common Reagents and Conditions
Common reagents used in reactions with calcium bromide hydrate include hydrobromic acid, sodium hydroxide, and oxygen. These reactions typically occur under standard laboratory conditions, with heating required for oxidation reactions .
Major Products Formed
The major products formed from reactions involving calcium bromide hydrate include calcium oxide, bromine, calcium hydroxide, and sodium bromide .
Aplicaciones Científicas De Investigación
Calcium bromide hydrate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in various chemical reactions and as a source of bromide ions.
Biology: It is used in the preparation of calcium-carbohydrate complexes to study binding interactions.
Medicine: It has applications in neuroses medication and as a sedative.
Mecanismo De Acción
The mechanism of action of calcium bromide hydrate involves its dissociation into calcium and bromide ions in aqueous solutions. These ions can interact with various molecular targets and pathways. For example, bromide ions can act as a sedative by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system .
Comparación Con Compuestos Similares
Calcium bromide hydrate can be compared with other similar compounds such as:
Calcium chloride (CaCl₂): Similar in terms of solubility and hygroscopic nature, but used more commonly as a de-icing agent and in concrete.
Calcium iodide (CaI₂): Similar in terms of solubility, but used more in photography and as a nutritional supplement.
Magnesium bromide (MgBr₂): Similar in terms of chemical properties, but used more in organic synthesis and as a catalyst.
Calcium bromide hydrate stands out due to its specific applications in drilling fluids and its use in neuroses medication.
Propiedades
Fórmula molecular |
BrCaH2O+ |
|---|---|
Peso molecular |
138.00 g/mol |
Nombre IUPAC |
calcium;bromide;hydrate |
InChI |
InChI=1S/BrH.Ca.H2O/h1H;;1H2/q;+2;/p-1 |
Clave InChI |
LZWVEBYGBIOGMQ-UHFFFAOYSA-M |
SMILES canónico |
O.[Ca+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


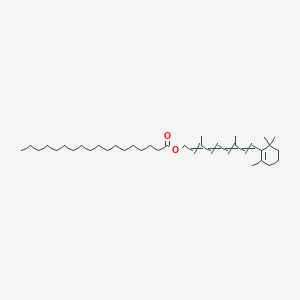
![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
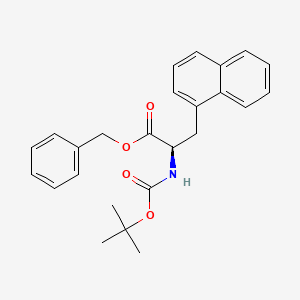
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
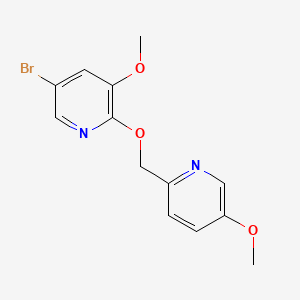
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)
